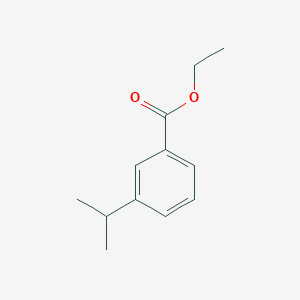

Ethyl 3-isopropylbenzoate

描述

Overview of Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Benzoate esters, a specific subset of aromatic esters derived from benzoic acid, are fundamental building blocks in synthetic organic chemistry. wikipedia.orgorganic-chemistry.org Their utility stems from their relative stability and the various transformations they can undergo. Benzoate esters are commonly synthesized through the esterification of benzoic acid or its derivatives with an alcohol. fiveable.meatamanchemicals.com This reaction is typically catalyzed by a strong acid. fiveable.meatamanchemicals.com

In synthetic strategies, the benzoate group can serve as a protecting group for alcohols, which can be later removed by hydrolysis. organic-chemistry.org Furthermore, benzoate esters are valuable intermediates. For instance, they can undergo reactions such as hydrolysis to yield the corresponding carboxylic acid and alcohol, or reduction to produce benzyl (B1604629) alcohol. wikipedia.orgnumberanalytics.com They also participate in more complex transformations like the Claisen condensation to form β-keto esters. fiveable.me

The physical and chemical properties of benzoate esters, such as their boiling points, melting points, and solubility, are influenced by the nature of the substituents on both the aromatic ring and the alcohol-derived portion of the molecule. numberanalytics.com

Research Context of Substituted Aromatic Esters, including Ethyl 3-isopropylbenzoate Analogues

The presence, position, and nature of substituents on the aromatic ring of an ester can significantly impact its chemical reactivity and physical properties. numberanalytics.com Research into substituted aromatic esters, including analogues of this compound, is an active area of investigation.

Substituents can exert electronic and steric effects. numberanalytics.com For example, electron-withdrawing groups can increase the susceptibility of the ester's carbonyl carbon to nucleophilic attack, as observed in hydrolysis reactions. numberanalytics.com Conversely, electron-donating groups can decrease this reactivity. numberanalytics.com The position of the substituent (ortho, meta, or para) also plays a crucial role in these effects.

Analogues of this compound, such as other alkyl benzoates with different substitution patterns, are often synthesized and studied to understand structure-activity relationships. This is particularly relevant in fields like medicinal chemistry and materials science, where fine-tuning the properties of a molecule is essential for its desired function. For instance, the synthesis of novel aromatic esters based on steroid skeletons has been explored for potential biological activities. nih.gov

The study of these analogues allows researchers to build predictive models for how specific structural modifications will alter the characteristics of the ester, guiding the design of new compounds with tailored properties.

Historical Development and Modern Relevance of Esterification Strategies

The synthesis of esters, known as esterification, has a long history, with the Fischer-Speier esterification being a foundational method. mdpi.comwikipedia.org First described in 1895 by Emil Fischer and Arthur Speier, this reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. mdpi.comwikipedia.org While effective, this method often requires harsh conditions and can be limited by equilibrium, as the reverse reaction, hydrolysis, can also occur. researchgate.netrug.nl

Over the years, numerous advancements have been made to overcome the limitations of classical esterification. The development of solid acid catalysts, such as ion-exchange resins during World War II, provided a more easily separable and reusable alternative to homogeneous acid catalysts like sulfuric acid. encyclopedia.com The first continuous process for ester manufacturing was patented in 1921, allowing for large-scale production. encyclopedia.com

Modern esterification methods offer milder conditions, higher yields, and greater functional group tolerance. researchgate.netorganic-chemistry.org These include:

Microwave-assisted esterification : This technique can significantly reduce reaction times and improve yields. researchgate.net

Enzymatic esterification : The use of enzymes, such as lipases, offers a green and highly selective method for ester synthesis, operating under mild conditions. nih.gov

Coupling-reagent mediated esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and various phosphonium (B103445) or uranium-based reagents facilitate ester formation under mild conditions, often at room temperature. organic-chemistry.orgnih.gov

Catalytic systems : A wide array of catalysts, including Lewis acids, graphene oxide, and various metal complexes, have been developed to promote esterification with high efficiency. rug.nlorganic-chemistry.orginnovations-report.com

These modern strategies not only improve the efficiency and sustainability of ester synthesis but also expand the scope of accessible ester structures.

Interdisciplinary Research Landscape Involving Aromatic Esters

The utility of aromatic esters extends across numerous scientific disciplines, highlighting their versatility and importance. numberanalytics.comnumberanalytics.com

Materials Science : Aromatic esters are crucial monomers in the production of polymers like polyesters. numberanalytics.comwikipedia.org The properties of these materials can be tailored by the specific structure of the aromatic ester used. Research also explores the potential for aromatic esters to exhibit liquid crystalline properties, which are valuable in display technologies.

Medicinal Chemistry and Pharmaceuticals : Many pharmaceutical compounds are either aromatic esters themselves or are synthesized using aromatic esters as key intermediates. numberanalytics.comnumberanalytics.com They can be used to improve the palatability of drugs or to modify the pharmacokinetic properties of a drug molecule. chemicalbook.com

Agrochemicals : The synthesis of various pesticides and herbicides relies on reactions involving aromatic esters. numberanalytics.com

Fragrance and Flavor Industries : Due to their often pleasant and fruity or floral scents, aromatic esters are widely used in perfumes, cosmetics, and as artificial flavorings in the food industry. numberanalytics.comyoutube.com Ethyl benzoate, for example, has a scent described as sweet and fruity. wikipedia.orgchemicalbook.com

The ongoing research in these and other fields continues to uncover new applications for aromatic esters, driven by the ability to synthesize a vast array of structures with specific, desirable properties.

Physicochemical Properties of this compound

While extensive research data specifically for this compound is not widely published, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value/Description | Source |

| IUPAC Name | ethyl 3-propan-2-ylbenzoate | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Appearance | Likely a colorless liquid | |

| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water | chemicalbook.com |

Note: Some properties are predicted based on the behavior of similar aromatic esters.

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of 3-isopropylbenzoic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid.

The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the ethanol then attacks this carbon. Following a series of proton transfers and the elimination of a water molecule, the ester is formed. wikipedia.org

Alternative methods could involve the reaction of 3-isopropylbenzoyl chloride with ethanol, a reaction that is typically faster and not reversible but produces hydrochloric acid as a byproduct. atamanchemicals.com

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIYGOAYHWKJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Transformations and Reactivity of Ethyl 3 Isopropylbenzoate Analogues

Decarbonylative Coupling Reactions of Aromatic Esters

Decarbonylative coupling reactions have emerged as a powerful strategy in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds by utilizing aromatic esters as aryl electrophiles. jyamaguchi-lab.comelsevierpure.com This approach is a significant departure from traditional cross-coupling reactions that predominantly rely on haloarenes. jyamaguchi-lab.comelsevierpure.com The core of this transformation involves the transition-metal-catalyzed cleavage of the ester's C(acyl)-O bond, followed by decarbonylation. jyamaguchi-lab.comnih.gov

Aromatic esters are advantageous starting materials due to their cost-effectiveness, stability, and ready availability. nih.govacs.org The success of these reactions hinges on the development of transition metal catalysts, particularly those based on nickel and palladium, which are capable of activating the otherwise stable C-O bond of the ester. jyamaguchi-lab.comnih.gov

The general mechanism for a transition-metal-catalyzed decarbonylative coupling reaction typically initiates with the oxidative addition of the C(acyl)-O bond of the aromatic ester to the metal center. nih.govacs.org This is followed by the extrusion of carbon monoxide (decarbonylation) and subsequent reaction with a nucleophile. The final step is reductive elimination, which regenerates the catalyst and yields the desired coupled product. acs.org

Our group has made significant contributions to this field, particularly in the development of nickel-catalyzed decarbonylative C-H arylations of phenyl esters with 1,3-azoles and aryl boronic acids. acs.org A key innovation was the use of bidentate phosphine (B1218219) ligands that stabilize the nickel catalyst and facilitate the crucial oxidative addition step. nih.gov By carefully selecting the nucleophile, a wide array of transformations can be achieved, including alkenylation, intramolecular etherification, α-arylation of ketones, methylation, and cyanation. nih.govacs.org

In 2015, we demonstrated that aromatic esters could effectively replace aryl halides in Suzuki-Miyaura-type couplings with organoboron compounds using a nickel catalyst. nih.gov This reaction proceeds efficiently with a monodentate trialkylphosphine ligand to produce biaryls in good to excellent yields. nih.gov Notably, the reaction can also proceed without the addition of an external base, albeit with slightly lower yields. nih.gov

Further expanding the scope of this methodology, in 2018, our group developed a nickel-catalyzed decarbonylative C-P bond formation with phosphine oxides and phosphates. acs.org This serves as a valuable alternative to the traditional Hirao coupling, which typically employs aryl halides. acs.org

| Reaction Type | Catalyst System | Coupling Partner | Product |

| C-H Arylation | Nickel / Bidentate Phosphine Ligand | 1,3-Azoles, Aryl Boronic Acids | Biaryls, Heterobiaryls |

| Suzuki-Miyaura Type | Nickel / Monodentate Trialkylphosphine Ligand | Organoboron Compounds | Biaryls |

| C-P Bond Formation | Nickel Catalyst | Phosphine Oxides, Phosphates | Arylphosphonates, Arylphosphine Oxides |

| Aryl Sulfide Synthesis | Nickel Catalyst | 2-Pyridyl Sulfide | Aryl Sulfides |

| Deoxygenative Coupling | Palladium Catalyst | Organophosphorus Compounds | Arylphosphines |

Ester Transfer Reactions and Functional Group Metathesis

Ester transfer reactions and functional group metathesis represent another innovative frontier in the chemistry of aromatic esters. acs.org These reactions allow for the exchange of functional groups between different aromatic scaffolds, providing a novel and efficient route to functionalized arenes. acs.org

In 2018, the groups of Morandi and Arndtsen reported significant advancements in functional group metathesis reactions. acs.org Our research has contributed to the development of a nickel-catalyzed ester transfer reaction involving aromatic esters and haloarenes or arenols. acs.org This transformation facilitates the transfer of an ester functional group from one aromatic ring to another. acs.org

The mechanism of this ester transfer reaction is believed to involve two distinct oxidative addition steps to a nickel catalyst: one involving the C-C bond of the aromatic ester and the other involving the C-halogen or C-O bond of the haloarene or arenol, respectively. acs.org The use of a Ni/dcypt (3,4-bis(dicyclohexylphosphino)thiophene) catalyst system was found to be crucial for effectively cleaving both types of chemical bonds. acs.org

Ester metathesis, a reaction where the acyl and alkoxy groups of an ester are scrambled, has also been explored. oist.jp While conceptually similar to the well-established olefin metathesis, ester metathesis has its own set of challenges and opportunities. oist.jp Catalysts active in ester metathesis are often highly sensitive to the substrate, with hydrocarbon esters generally being more reactive than those containing heteroatoms or methyl esters. oist.jp

C–H Bond Activation and Functionalization Involving Benzoate (B1203000) Esters

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and streamlined approach to modifying organic molecules. nih.gov Benzoate esters have been implicated in various C-H activation strategies, both as directing groups and as substrates themselves.

Recent advancements have led to the development of catalytic systems that can effect the β-C-H functionalization of ketones and carboxylic esters. nih.gov A monoprotected amino neutral amide (MPANA) ligand in combination with HBF₄ has been shown to generate cationic Pd(II) complexes that are crucial for achieving this reactivity. nih.gov This system has enabled diverse methyl β-C-H functionalizations, including intermolecular arylation and hydroxylation. nih.gov

Furthermore, biocatalysis has emerged as a powerful tool for enantioselective C-H functionalization. nih.gov Directed evolution of heme proteins, such as P411 enzymes, has enabled the development of biocatalytic intermolecular benzylic C-H amidation reactions. nih.gov Using hydroxamate esters as nitrene precursors, a range of feedstock aromatic compounds can be converted into chiral amides with high yields and excellent enantioselectivity. nih.gov Mechanistic studies suggest that the enzymatic reaction proceeds through a rate-determining nitrenoid formation followed by a stepwise hydrogen atom transfer-mediated C-H functionalization. nih.gov

Regio- and Stereoselective Transformations

The ability to control the regio- and stereoselectivity of chemical reactions is paramount in the synthesis of complex molecules. In the context of benzoate esters, enzymatic and cycloaddition reactions have proven to be particularly effective for achieving high levels of selectivity.

Enzymatic Dihydroxylation of Benzoate Esters

The enzymatic dihydroxylation of aromatic compounds is a well-established method for producing chiral cis-dihydrodiols, which are valuable synthetic intermediates. rsc.orgrsc.org A study involving a series of benzoate esters (methyl, ethyl, n-propyl, isopropyl, n-butyl, t-butyl, allyl, and propargyl) subjected to whole-cell fermentation with E. coli JM 109(pDTG 601) demonstrated the feasibility of this transformation. rsc.orgrsc.org

This enzymatic process yielded the corresponding cis-cyclohexadienediols in yields of approximately 1 g/L for most of the esters. rsc.orgrsc.org However, n-propyl- and isopropyl benzoate were found to be poor substrates, and n-butyl and t-butyl benzoates were not oxidized at all, indicating steric limitations of the enzyme's active site. rsc.orgrsc.org The absolute stereochemistry of the resulting diols was confirmed by comparison to a known standard. rsc.orgrsc.org

| Benzoate Ester | Enzymatic Dihydroxylation Outcome |

| Methyl benzoate | Good substrate, ~1 g/L yield |

| Ethyl benzoate | Good substrate, ~1 g/L yield |

| n-Propyl benzoate | Poor substrate |

| Isopropyl benzoate | Poor substrate |

| n-Butyl benzoate | Not oxidized |

| t-Butyl benzoate | Not oxidized |

| Allyl benzoate | Good substrate, ~1 g/L yield |

| Propargyl benzoate | Good substrate, ~1 g/L yield |

Diels-Alder Cycloadditions of Dihydroxylated Benzoate Derivatives

The cis-dihydrodiol derived from the enzymatic dihydroxylation of ethyl benzoate serves as a versatile diene in Diels-Alder cycloaddition reactions. rsc.org This diene can undergo stereo- and regioselective inverse-electron-demand Diels-Alder reactions with various dienophiles. rsc.org The resulting adducts have been fully characterized and demonstrate the synthetic utility of these dihydroxylated benzoate derivatives. rsc.org

For instance, a hetero-Diels-Alder reaction of this diol with an acyl nitroso dienophile yielded a bicyclic oxazine (B8389632) with high regio- and stereoselectivity. rsc.org Subsequent reduction of this oxazine provided a derivative of amino shikimate, which is a valuable precursor for the synthesis of oseltamivir (B103847) (Tamiflu) and other amino cyclitols. rsc.org This highlights the potential of these dihydroxylated benzoate esters as building blocks for the synthesis of medicinally important compounds. rsc.org

Transesterification of Unactivated Carboxylic Esters, including Isopropyl Benzoate

Transesterification is a fundamental reaction in ester chemistry where an ester is converted into a different ester by reacting with an alcohol. libretexts.org This process is typically reversible, with an equilibrium constant close to one, especially when the stabilities of the reactant and product esters are similar. libretexts.org To drive the reaction to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the alcohol byproduct. libretexts.orggoogle.com

The synthesis of fatty acid isopropyl esters from vegetable oils via transesterification with isopropanol (B130326) has been investigated. ui.ac.id While conventional methods often require long reaction times, the use of microwave irradiation has been shown to significantly intensify the process. ui.ac.id In one study, a yield of 80.5% for fatty acid isopropyl esters was achieved in just 5 minutes using microwave heating, compared to a 72.2% yield after 150 minutes with conventional heating under the same conditions. ui.ac.id

The transesterification of crude methyl benzoate to produce other benzoic acid esters, such as benzyl (B1604629) and butyl benzoate, has also been explored. researchgate.net Using a titanate catalyst, high conversions were achieved without the formation of significant byproducts. researchgate.net The reaction to form benzyl benzoate reached 100% conversion, while the synthesis of butyl benzoate achieved a conversion of 82.79% under optimized conditions. researchgate.net These results underscore the utility of transesterification for converting readily available esters into more valuable derivatives.

Spectroscopic and Structural Elucidation Techniques in Aromatic Benzoate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules, including aromatic esters like ethyl 3-isopropylbenzoate. nih.gov By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a precise map of the molecular architecture can be constructed. ethernet.edu.etbbhegdecollege.com

In the ¹H NMR spectrum of a related compound, ethyl benzoate (B1203000), characteristic signals corresponding to the ethyl group and the aromatic protons are observed. chemicalbook.com For this compound, the spectrum would be more complex due to the additional isopropyl group. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The isopropyl group would show a doublet for the two methyl groups and a septet for the single methine proton. The aromatic protons would appear as a series of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns revealing their relative positions on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For ethyl benzoate, the carbonyl carbon of the ester group appears significantly downfield, typically around 166.8 ppm. askfilo.com The carbons of the benzene ring absorb in the 120-150 ppm range. libretexts.org The methylene and methyl carbons of the ethyl group are found further upfield, at approximately 61.1 ppm and 17.3 ppm, respectively. askfilo.com For this compound, additional peaks corresponding to the isopropyl group's methine and methyl carbons would be present, and the symmetry of the benzene ring would be broken, leading to a greater number of distinct aromatic carbon signals compared to unsubstituted ethyl benzoate.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. For more complex aromatic esters, these 2D NMR methods are invaluable in unambiguously assigning all signals and elucidating the complete molecular structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. pharmacy180.com For aromatic esters like this compound, electron ionization (EI) is a common method used to generate a molecular ion and subsequent fragment ions. nih.gov

The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight. Based on its chemical formula, C₁₂H₁₆O₂, the expected molecular weight is approximately 192.25 g/mol . smolecule.com

The fragmentation of aromatic esters often follows predictable pathways. For instance, in the mass spectrum of the related compound isopropyl benzoate, a prominent peak is observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), which is formed by the loss of the isopropoxy radical. youtube.comnih.gov Another significant fragment is often seen at m/z 77, representing the phenyl cation ([C₆H₅]⁺), resulting from the loss of a carbonyl group from the benzoyl cation. youtube.com Similar fragmentation patterns would be expected for this compound, with characteristic losses of the ethoxy group and subsequent fragmentation of the substituted benzoyl cation. The presence of the isopropyl group would also lead to specific fragmentation pathways, aiding in its identification.

The fragmentation patterns of benzoate esters can be complex, with rearrangements such as the McLafferty rearrangement being possible if the alkyl chain is long enough. youtube.com Detailed analysis of the relative abundances of the fragment ions provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. docbrown.inforesearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the ester and aromatic functionalities. chemicalbook.comchemicalbook.comnist.gov

A strong absorption band, characteristic of the C=O (carbonyl) stretching vibration of the ester group, would be expected in the region of 1720-1740 cm⁻¹. docbrown.infocdnsciencepub.com The C-O stretching vibrations of the ester would typically appear in the 1100-1300 cm⁻¹ range.

The presence of the aromatic ring would be indicated by several absorptions. C-H stretching vibrations of the aromatic protons usually appear above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the benzene ring typically give rise to a series of peaks in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range. For a meta-substituted benzene ring, specific patterns in these regions would be anticipated.

The aliphatic C-H stretching vibrations of the ethyl and isopropyl groups would be observed in the 2850-2960 cm⁻¹ range. researchgate.net A table summarizing the expected IR absorption bands for this compound is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1720-1740 |

| Ester (C-O) | Stretch | 1100-1300 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aliphatic (C-H) | Stretch | 2850-2960 |

Note: The exact positions of the absorption bands can be influenced by the specific molecular environment. nist.govnist.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For chiral aromatic esters, X-ray crystallography is particularly powerful as it can be used to determine the absolute configuration of the stereocenters. researchgate.net Although this compound itself is not chiral, this technique is invaluable for stereochemical studies in related aromatic benzoate research. The solid-state structure also provides insights into intermolecular interactions, such as pi-stacking of the aromatic rings, which can influence the physical properties of the material. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture and are widely used to assess the purity of compounds and monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) in Reaction Kinetics and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. nih.gov In the context of aromatic benzoate research, HPLC is frequently employed to monitor the kinetics of esterification reactions. acs.orgoup.com By taking samples at various time points during a reaction and analyzing them by HPLC, the concentrations of reactants, products, and any intermediates can be quantified. chromatographyonline.commdpi.com This data is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield and purity of the desired ester. acs.org

For the analysis of this compound, a reversed-phase HPLC method would typically be used, with a nonpolar stationary phase and a polar mobile phase. The compound would be detected by a UV detector, as the aromatic ring absorbs UV light. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for By-product and Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques that is ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govacs.orgwur.nl It is particularly useful for analyzing the purity of substances like this compound and identifying any volatile by-products or impurities that may be present. mdpi.comnih.govepa.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.govscispace.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. nih.govresearchgate.net

This technique would be highly effective in confirming the identity of this compound and detecting trace impurities that might have arisen during its synthesis, such as unreacted starting materials or side-products from the esterification process.

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 3-isopropylbenzoate and Analogues as Key Intermediates in Complex Molecule Synthesis

Benzoate (B1203000) esters, including isopropyl benzoate and its isomers, are valuable intermediates in organic synthesis, serving as foundational structures for the creation of more complex molecules. acs.org The ester functionality provides a reactive site for a variety of chemical transformations. For instance, the reductive cleavage of benzoate esters using lithium and a catalytic amount of naphthalene (B1677914) can yield the corresponding alcohols, a fundamental transformation in synthetic chemistry. ub.edu

Furthermore, benzoate esters participate in sophisticated, catalyzed reactions to build intricate molecular frameworks. The combination of cobalt(II) acetate (B1210297) and a chiral phosphine-amido-oxazoline (PAO) ligand facilitates an efficient asymmetric hydrosilylation of α-oxygenated ketones, producing synthetically useful 1,2-diol derivatives. ub.edu In another application, carbonylimidazole derivatives, which can be synthesized from benzoic acids, act as highly active acylation reagents for creating esters and amides, including challenging structures like oxazolidinones. ub.edu These examples underscore the utility of the benzoate motif, characteristic of this compound, as a cornerstone for assembling diverse and complex molecular structures.

Building Blocks for Functional Organic Compounds

The structural framework of this compound is a precursor to a variety of functionalized organic molecules with potential applications in medicinal chemistry and materials.

Fluorinated quinoline (B57606) compounds are of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms. While direct synthesis using this compound is not prominently documented, the use of substituted benzoic acids, its parent structures, is a key strategy in forming quinoline analogues.

A notable synthetic approach involves the esterification of a hydroxyquinoline intermediate with various substituted benzoic acids to generate the target quinoline analogues. digitallibrary.co.in For example, a series of novel fluorinated quinoline analogues were synthesized using this method, starting from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266) to first form an 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. digitallibrary.co.in This intermediate was then reacted with different substituted benzoic acids to yield the final products. This strategy highlights how benzoate moieties are incorporated to create complex, functional heterocyclic systems.

Table 1: Examples of Synthesized Fluorinated Quinoline Analogues

| Compound ID | Substituted Benzoic Acid Used | Final Product Structure | Reference |

| 2b | 4-(tert-butyl)benzoic acid | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | digitallibrary.co.in |

| 2e | 4-fluorobenzoic acid | 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | digitallibrary.co.in |

| 2f | 4-chlorobenzoic acid | 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | digitallibrary.co.in |

| 2k | 3-fluorobenzoic acid | 8-fluoro-2,3-dimethylquinolin-4-yl 3-fluorobenzoate | digitallibrary.co.in |

| 2n | 2,4-difluorobenzoic acid | 8-fluoro-2,3-dimethylquinolin-4-yl 2,4-difluorobenzoate | digitallibrary.co.in |

The enzymatic dihydroxylation of benzoate esters has been identified as a powerful method for producing versatile chiral intermediates. nih.govresearchgate.net These intermediates are pivotal in the synthesis of complex and biologically relevant molecules such as pseudo-sugars, amino cyclitols, and various bicyclic systems. nih.govresearchgate.netresearchgate.netresearchgate.net

A key transformation involves the whole-cell fermentation of benzoate esters using genetically engineered E. coli strains, which express dioxygenase enzymes. researchgate.netgoogle.com This process converts the aromatic ring of the benzoate ester into a chiral cis-cyclohexadienediol. These diols are highly valuable synthons, containing multiple stereocenters that can be chemically manipulated to construct a wide array of intricate target molecules. nih.gov For instance, these diol intermediates have been successfully applied in the total synthesis of natural products like (+)-lycoricidine and are considered valuable for accessing sphingosines and other glycosphingolipid precursors. acs.orgacs.org

Research has explored the steric and functional limitations of this enzymatic reaction using a series of benzoate esters, including methyl, ethyl, and isopropyl benzoates. researchgate.netresearchgate.net While ethyl benzoate is a viable substrate, isopropyl benzoate was found to be a poor substrate for this specific transformation, indicating that the size of the ester group can significantly influence the efficiency of the enzymatic dihydroxylation. researchgate.net This chemoenzymatic strategy provides a powerful route from simple aromatic esters to complex, enantiomerically pure molecules. digitallibrary.co.in

Role of Benzoate Esters in Polymer Chemistry and Material Science

In the field of materials science, benzoate esters are crucial components in controlling the synthesis and properties of polymers.

In the production of isotactic polypropylene (B1209903), Ziegler-Natta catalysts are employed, and benzoate esters, such as ethyl benzoate, play a critical role as "internal electron donors." google.com These internal donors are added during the catalyst preparation and are adsorbed onto the magnesium chloride (MgCl₂) support along with the titanium tetrachloride (TiCl₄) catalyst. researchgate.net

The primary function of the benzoate ester is to control the stereochemistry of the resulting polymer. It does this by selectively poisoning unspecific, random active sites on the catalyst surface, thereby enhancing the catalyst's ability to produce highly isotactic polypropylene. google.com The presence of ethyl benzoate on the MgCl₂ support influences the formation of the crystallite faces, which in turn affects the polymer's structure. nih.gov While monoesters like ethyl benzoate are considered first-generation internal donors, more advanced catalysts utilize diesters and other molecules to achieve even higher levels of activity and stereoselectivity. google.com The fundamental principle, however, remains the use of these Lewis base additives to modulate the catalyst's surface and control polymer architecture. google.comthieme-connect.de

Table 2: Types of Internal Electron Donors in Ziegler-Natta Catalysis

| Donor Type | Example(s) | Generation/Class | Key Feature | Reference |

| Monoesters | Ethyl Benzoate, para-substituted benzoates | First | Commonly used, improves isotacticity. | google.comthieme-connect.de |

| Diesters (Phthalates) | Diisobutyl phthalate | Second | Higher performance than monoesters. | nih.govthieme-connect.de |

| Diesters (1,3-Diol Esters) | 2,4-pentanediol dibenzoate | New Generation | High catalytic activity and adjustable stereoselectivity. | google.com |

| Diethers | 9,9-bis(methoxymethyl)fluorene (BMF) | Third | Addresses leaching and migration issues associated with phthalates. | google.com |

| Succinates | 2,3-substituted succinates | Fourth | Produces polypropylene with a broad molecular weight distribution. | thieme-connect.de |

Vinyl benzoate, an aromatic vinylic monomer, is used in the synthesis of plastics and polymers. acs.org The polymerization of vinyl benzoate and its derivatives has been the subject of various studies to understand the reaction kinetics and the properties of the resulting polymers. Typically, the polymerization proceeds via a radical mechanism.

Research has shown that the environment of the polymerization reaction significantly impacts the outcome. For instance, studies on the radical polymerization of vinyl monomers like vinyl acetate (a structural analogue of vinyl benzoate) within the nanochannels of porous coordination polymers (PCPs) have demonstrated that the size of the nanochannel affects the reactivity, molecular weight, and stereostructure of the resulting polymer. Radical polymerization of vinyl acetate was successfully carried out in these confined spaces, whereas it is known that copper(II) compounds, which can be part of the PCP structure, typically inhibit such polymerizations in solution.

Future Research Directions and Challenges in Ethyl 3 Isopropylbenzoate Chemistry

Development of Highly Selective and Efficient Catalytic Systems for Benzoate (B1203000) Synthesis

The synthesis of benzoate esters, including ethyl 3-isopropylbenzoate, traditionally relies on methods like Fischer esterification, which often require harsh conditions and can generate significant waste. mdpi.com A primary challenge is the development of catalytic systems that are not only highly efficient but also selective, reusable, and environmentally benign.

Future research will likely focus on solid acid catalysts, which offer advantages in terms of separation and reusability. mdpi.com For instance, studies on zirconium-titanium (Zr-Ti) solid acids have shown promise in the synthesis of various methyl benzoates. These catalysts demonstrate that steric hindrance, particularly at the ortho position of the benzoic acid, plays a dominant role in the reaction yield. mdpi.com However, the electronic effects of substituents also significantly influence catalyst activity. mdpi.com

Table 1: Catalytic Activity of Zr-Ti Solid Acid in the Synthesis of Substituted Methyl Benzoates

| Substituent on Benzoic Acid | Position | Yield (%) |

|---|---|---|

| -Cl | ortho | 79.6 |

| -Cl | meta | 89.2 |

| -Cl | para | 94.2 |

| -NO₂ | ortho | 20.1 |

| -NO₂ | meta | 65.2 |

| -NO₂ | para | 75.3 |

| -CF₃ | ortho | 29.1 |

Data adapted from a study on the synthesis of methyl benzoates using a Zr-Ti solid acid catalyst, highlighting the impact of substituent position and nature on reaction yield. mdpi.com

Enzyme-catalyzed synthesis represents another frontier, offering high selectivity under mild conditions. nih.govscinito.ai Lipases are particularly attractive for producing esters used in cosmetic, food, and pharmaceutical industries. scinito.airesearchgate.net A significant challenge is overcoming the limitations of enzyme activity in non-aqueous environments. Research into co-solvent systems has shown that the addition of a non-polar solvent like isopropyl ether to a polar solvent such as tetrahydrofuran (B95107) can markedly enhance both the reaction rate and substrate conversion in the enzymatic synthesis of aromatic esters. frontiersin.orgnih.gov

Table 2: Effect of Co-Solvent on Enzymatic Synthesis of Arbutin (B1665170) Aromatic Esters

| Reaction Medium (v/v) | Substrate Conversion (%) | Reaction Time (h) |

|---|---|---|

| THF | 30 | 96 |

| THF/Hexane (75:25) | 55 | 88 |

| THF/Isooctane (75:25) | 60 | 80 |

| THF/Cyclohexane (75:25) | 62 | 80 |

| THF/Isopropyl ether (80:20) | 70 | 76 |

Comparison of substrate conversion in the lipase-catalyzed synthesis of arbutin esters in different solvent systems. The use of a co-solvent significantly improves conversion compared to pure THF. frontiersin.org

Additionally, novel catalyst designs, such as noble-metal-based bimetallic oxide clusters, are being explored for cross-dehydrogenative coupling (CDC) reactions to form aryl esters directly from arenes and carboxylic acids using molecular oxygen as the sole oxidant. unipv.it

Exploration of Novel Reaction Pathways and Reactivity Patterns

Beyond traditional esterification, future research is set to uncover and exploit novel reaction pathways for substituted benzoates. One of the most intriguing recent discoveries is the palladium-catalyzed "ester dance" reaction. acs.orgresearchgate.net This unprecedented reaction allows for the predictable translocation of an ester group from one carbon to an adjacent one on an aromatic ring, often yielding a more thermodynamically stable regioisomer. acs.orgresearchgate.net This method, which uses a palladium catalyst with a specific diphosphine ligand (dcypt), opens up new avenues for creating uncommon substitution patterns that are difficult to achieve through conventional means. acs.orgnih.gov A key challenge and area of future work is to expand the scope of this reaction and to combine it in tandem with other transformations, such as decarbonylative coupling, to rapidly build molecular complexity. nih.govresearchgate.netchemrxiv.org

Photochemical reactions also offer unique reactivity patterns. The photo-Fries rearrangement of aryl benzoates, for example, can be guided to produce 2-hydroxybenzophenone (B104022) derivatives with high selectivity. unipv.itconicet.gov.ar Research has shown that conducting these photoreactions in constrained environments like micelles can dramatically improve yields (often >90%) and favor specific products, providing a green and efficient synthetic method. conicet.gov.arrug.nl Future investigations will likely focus on expanding the substrate scope and understanding the subtle effects of substituents and the micro-environment on the reaction pathway. conicet.gov.arnih.gov

Integration of Machine Learning and AI for Reaction Discovery and Optimization

The synergy between chemistry and artificial intelligence is revolutionizing how chemical reactions are discovered and optimized. For the synthesis of this compound and its derivatives, machine learning (ML) and AI offer powerful tools to navigate the vast parameter space of a chemical reaction. acs.org

ML models, including random forests, Gaussian process regression, and neural networks, are increasingly used to predict reaction outcomes, such as yield and selectivity, with high accuracy. mdpi.comnih.gov These models can learn from large datasets of published reactions or from smaller, targeted experimental sets to suggest optimal conditions, thereby reducing the time and resources spent on empirical trial-and-error. nih.govnih.gov For instance, ML models have been developed to predict product formation in real-time by analyzing data from in-situ sensors, achieving a mean absolute error as low as 1.2% for yield prediction. nih.gov

A significant challenge is the availability of large, high-quality datasets. synthiaonline.com To address this, hybrid approaches that combine data-driven AI with expert chemical knowledge are gaining traction. synthiaonline.comnih.gov Software platforms like Synthia® and Spaya leverage databases of expert-coded rules alongside AI algorithms for more robust retrosynthetic planning. synthiaonline.comsynthiaonline.comyoutube.com

Furthermore, the integration of AI with automated robotic platforms enables the concept of self-optimizing reactors. rsc.orgresearchgate.netrsc.org Systems like Rxn Rover can autonomously perform experiments, analyze the results in real-time, and use an algorithm to decide the next set of conditions to explore, accelerating the discovery of optimal synthetic routes with minimal human intervention. rsc.org

Sustainable and Green Synthesis Strategies for Industrial Relevance

The principles of green chemistry are becoming central to the development of industrially viable chemical processes. For aromatic esters like this compound, this involves a multi-faceted approach aimed at reducing environmental impact. researchgate.net

A key research direction is the use of renewable feedstocks. rsc.org Instead of relying on petrochemical sources, scientists are engineering microorganisms, such as Pseudomonas taiwanensis, to produce benzoic acid from renewable resources like glucose or glycerol. nih.gov This bio-based approach presents a sustainable alternative for producing the core chemical building block. nih.gov

Another focus is the reduction or elimination of hazardous solvents. researchgate.net Solvent-free reaction conditions, often facilitated by techniques like microwave-assisted synthesis or phase-transfer catalysis (PTC), can lead to significantly faster reactions and cleaner processes. mdpi.com For example, the synthesis of various aromatic esters under microwave activation has been shown to dramatically decrease reaction times and energy consumption. mdpi.com The use of enzymes as biocatalysts also aligns with green chemistry, as they operate under mild conditions and can be used in solvent-free systems. nih.govresearchgate.net

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A fundamental understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced spectroscopic and computational tools are providing unprecedented insights into the intricate steps of chemical transformations.

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, allows for the real-time monitoring of reaction species. mdpi.commt.commt.com This technique enables scientists to track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable data on kinetics and mechanism without the need for offline sampling. mt.comyoutube.comnih.gov For instance, in-situ FTIR has been successfully used to monitor the enzymatic hydroesterification of oils, overcoming challenges posed by highly viscous, solvent-free systems. mdpi.com

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways. conicet.gov.ar TD-DFT calculations can be used to estimate the energies of absorption bands, providing a good correlation with experimentally measured UV-visible spectra of substituted aryl benzoates. conicet.gov.arnih.gov Such calculations help in understanding the electronic structure of molecules and their photochemical behavior. conicet.gov.arnih.gov Furthermore, computational methods are used to study the self-association of benzoic acid derivatives in solution, which can influence their reactivity and crystallization behavior. kjdb.org

Expanding the Scope of this compound and its Derivatives in Complex Chemical Syntheses

While this compound itself has applications, its true potential may lie in its use as a versatile building block for the synthesis of more complex and high-value molecules. The specific substitution pattern—an ester and an isopropyl group at the meta-position—offers distinct handles for further functionalization.

In medicinal chemistry, benzoate derivatives are common scaffolds. Research has shown that specifically designed benzoate derivatives can exhibit significant biological activity, with some being investigated for the treatment of neurodegenerative diseases like Alzheimer's by mimicking the effect of nerve growth factor. google.com The synthesis of purine-hydrazone scaffolds, which have shown potential as dual EGFR/HER2 inhibitors for cancer therapy, has utilized substituted ethyl benzoates as key intermediates. nih.gov

In materials science, benzoate derivatives are used as nucleating agents to control the crystallization of polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) terephthalate (B1205515) (PET), thereby modifying their physical properties. kjdb.org There is also growing interest in using benzoic acid derivatives in the synthesis of novel polymers through multi-component reactions, which allow for the creation of complex polymer structures in a single step. researchgate.net Another application is in the development of organogelators; certain alkoxybenzoate derivatives have been shown to selectively congeal oils and fuels, suggesting potential use in environmental remediation. researchgate.net The challenge and opportunity lie in designing and synthesizing novel derivatives of this compound that can serve as precursors to these advanced materials and therapeutic agents.

常见问题

Q. What are the established synthetic routes for Ethyl 3-isopropylbenzoate, and how can researchers optimize yield and purity?

this compound is typically synthesized via esterification of 3-isopropylbenzoic acid with ethanol under acid catalysis. Key steps include:

- Reagent selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts, ensuring stoichiometric excess of ethanol to drive equilibrium .

- Purity control : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify byproducts (e.g., unreacted acid or diesters) .

- Post-synthesis purification : Employ fractional distillation or recrystallization to isolate the ester. Purity can be verified using nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of hydroxyl or carboxylic acid peaks .

Q. How should researchers characterize this compound to confirm structural integrity?

Characterization involves:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~4.3 ppm for CH₂CH₃ and δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.0–8.0 ppm) confirm the structure .

- Infrared (IR) spectroscopy : Look for ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves (tested to EN 374 or equivalent), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or solvent evaporation .

- Waste disposal : Segregate chemical waste in labeled, non-reactive containers for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) studies can model:

- Electrophilic substitution pathways : Predict regioselectivity in reactions (e.g., nitration or halogenation) by analyzing electron density maps of the aromatic ring .

- Transition-state analysis : Identify activation barriers for ester hydrolysis or transesterification under varying pH or solvent conditions .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) to refine models .

Q. What methodologies resolve contradictions in literature data on the compound’s thermodynamic properties (e.g., enthalpy of formation)?

Discrepancies in reported values (e.g., ∆Hf) may arise from measurement techniques (e.g., calorimetry vs. computational estimates). To address this:

- Systematic review : Compile data from peer-reviewed sources (e.g., NIST databases) and exclude studies with unclear methodologies .

- Meta-analysis : Apply statistical tools (e.g., weighted averages) to reconcile values, accounting for measurement precision and sample purity .

- Experimental replication : Reproduce key studies under controlled conditions (e.g., using adiabatic calorimetry) to verify consistency .

Q. How can researchers design experiments to investigate the compound’s role as a precursor in asymmetric synthesis?

- Chiral derivatization : React this compound with enantiopure amines or alcohols to form diastereomers, separable via chiral column chromatography .

- Kinetic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer, monitoring enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in the ester group) combined with mass spectrometry can track bond cleavage pathways .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing kinetic data from this compound reactions?

- Non-linear regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics) using software like MATLAB or Python’s SciPy .

- Error analysis : Calculate confidence intervals for rate constants via bootstrap resampling to quantify experimental uncertainty .

- Model comparison : Use Akaike Information Criterion (AIC) to determine whether a reaction follows Arrhenius or Eyring-Polanyi behavior .

Q. How should researchers address gaps in mechanistic understanding of the compound’s photodegradation?

- Controlled irradiation studies : Exclude the compound to UV-Vis light in quartz reactors, analyzing degradation products via LC-MS .

- Radical trapping : Introduce scavengers (e.g., TEMPO) to identify reactive intermediates (e.g., hydroxyl radicals) via electron paramagnetic resonance (EPR) .

- Computational modeling : Simulate excited-state dynamics using time-dependent DFT (TD-DFT) to propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。